molecular formula C9H7NO3S B1416489 2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1087792-53-7

2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1416489
M. Wt: 209.22 g/mol
InChI Key: YPGXXQWBQAXFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . It also contains a thiazole ring, which is a similar 5-membered ring but contains one nitrogen atom and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 5-Methylfuran-2-boronic acid pinacol ester have been synthesized through various methods, including catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For instance, 5-Methylfuran-2-boronic acid pinacol ester, a related compound, has a molecular formula of C11H17BO3 .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the furan and thiazole rings. For example, furan compounds can participate in electrophilic substitution reactions .

Scientific Research Applications

1. Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids, are valuable in mimicking the secondary structures of proteins. A short and versatile chemical route to orthogonally protected ATCs has been developed, utilizing cross-Claisen condensations and compatible with a wide variety of amino acids (Mathieu et al., 2015).

2. Reactions with Selected Bases

Studies on the reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases have led to the formation of various derivatives, showcasing the compound's reactivity and potential in synthesizing furanyl-thiazole derivatives (Remizov et al., 2019).

3. Transformations into Pyrido(1,2-a)pyrimidinyl Thiazoles

Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, derived from dimethyl acetone-1,3-dicarboxylate, can be transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating the compound's utility in synthesizing pyrido-pyrimidinyl derivatives (Žugelj et al., 2009).

4. Antibacterial Applications

Derivatives of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid have been synthesized and show potential antibacterial properties. These derivatives include imide compounds obtained through various chemical reactions, highlighting the compound's role in creating antibacterial agents (Al Dulaimy et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Furan derivatives, for instance, are being explored for their potential as platform chemicals .

properties

IUPAC Name

2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGXXQWBQAXFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid

CAS RN

1087792-53-7
Record name 2-(5-methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(5-Methylfuran-2-yl)-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.